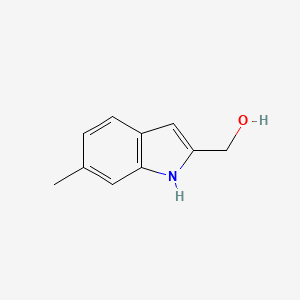

(6-Methyl-1H-indol-2-yl)methanol

Beschreibung

Significance of Indole (B1671886) Derivatives in Chemical Biology Research

The indole scaffold is a privileged structure in chemical biology and medicinal chemistry due to its presence in numerous biologically active molecules. nih.gov Tryptophan, an essential amino acid, features an indole ring and serves as a biosynthetic precursor to a wide range of metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.orgresearchgate.net The structural diversity of indole derivatives allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. pcbiochemres.com Consequently, indole-containing compounds have been developed as therapeutic agents for a range of conditions, including inflammation, cancer, and microbial infections. researchgate.netpcbiochemres.com The ability of the indole nucleus to mimic peptide structures and bind to proteins makes it a valuable template for drug design. nih.gov

Historical Context of Indole Chemistry in Academic Inquiry

The history of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.comchemeurope.com He later proposed the currently accepted structure of indole in 1869. wikipedia.orgchemeurope.com The late 19th century saw the importance of certain indole derivatives as dyestuffs. wikipedia.orgchemeurope.com However, it was in the 1930s that interest in indole chemistry intensified with the discovery that the indole nucleus is a core component of many important alkaloids, such as tryptophan and auxins. wikipedia.orgchemeurope.com This realization spurred extensive research into the synthesis and properties of indoles, a field that remains active today. wikipedia.org Foundational synthetic methods, such as the Fischer indole synthesis developed in 1883, are still widely used for preparing substituted indoles. chemeurope.combhu.ac.in

Rationale for Investigating Substituted Indole Systems

The investigation of substituted indole systems is driven by the quest for novel compounds with tailored biological activities and chemical properties. The position and nature of substituents on the indole ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. wikipedia.org For instance, substitutions at various positions on the indole ring can modulate the binding affinity for specific receptors. wikipedia.org Furthermore, substituted indoles serve as versatile building blocks in organic synthesis, providing access to more complex molecular architectures, including those found in natural products. nih.gov The study of these systems allows researchers to establish structure-activity relationships (SAR), which are crucial for the rational design of new therapeutic agents and functional materials. wikipedia.org

The Chemical Compound: (6-Methyl-1H-indol-2-yl)methanol

This article focuses on the specific chemical compound this compound, providing a detailed overview of its chemical identity, synthesis, and role in academic research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZWYNQNVDYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856836 | |

| Record name | (6-Methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-19-5 | |

| Record name | (6-Methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

(6-Methyl-1H-indol-2-yl)methanol is a derivative of indole (B1671886) characterized by a methyl group at the 6-position and a hydroxymethyl group at the 2-position of the indole ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56813-19-5 |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

Table 1: Chemical Identifiers for this compound

Synthesis and Characterization

The synthesis of (6-Methyl-1H-indol-2-yl)methanol can be approached through various established methods for indole (B1671886) synthesis, followed by functional group manipulation. A common strategy involves the Fischer indole synthesis, which is a reliable method for preparing substituted indoles. bhu.ac.in For instance, the reaction of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde can lead to the formation of the indole ring. bhu.ac.in Subsequent reduction of a 2-carboxy or 2-formyl group would yield the desired 2-hydroxymethyl functionality.

Another approach could involve the Reissert indole synthesis, which is a multistep reaction that can also be used to construct the indole nucleus. bhu.ac.in The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Characterization of the synthesized this compound would involve a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm the molecular weight. Melting point determination would also be a key parameter for assessing the purity of the compound. rsc.org

Chemical Reactivity and Transformations

The reactivity of (6-Methyl-1H-indol-2-yl)methanol is influenced by the electron-rich nature of the indole (B1671886) ring and the presence of the hydroxymethyl group. The indole nucleus is prone to electrophilic substitution, with the C3 position being the most reactive site. wikipedia.org The hydroxymethyl group at the C2 position can undergo various transformations common to alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification.

The 2-hydroxymethylindole moiety is a valuable synthon in organic synthesis. For example, 1H-indole-2-methanol has been used as a reactant in the synthesis of oxazino[4,3-a]indoles. sigmaaldrich.comsigmaaldrich.com The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups at the 2-position.

Applications in Academic Research

Advanced Approaches for 2-Hydroxymethylindole Synthesis

The introduction of a hydroxymethyl group at the C2 position of the indole ring is a crucial step in the synthesis of this compound. Modern synthetic methods offer elegant solutions to achieve this transformation with high efficiency and selectivity.

Chemoenzymatic Reaction Systems

Chemoenzymatic approaches combine the selectivity of biocatalysts with the practicality of chemical synthesis. While direct enzymatic synthesis of this compound is not widely documented, related chemoenzymatic strategies for creating complex indole derivatives have been developed. For instance, engineered enzymes have been utilized in the synthesis of indole-containing acyloins, which are valuable precursors for various biologically active molecules. rsc.org

One plausible chemoenzymatic route to 2-hydroxymethylindoles could involve the enzymatic reduction of a corresponding indole-2-carboxylic acid or indole-2-carboxaldehyde. This approach would leverage the high selectivity of enzymes to avoid side reactions and achieve the desired alcohol under mild conditions.

Photoredox Catalysis and Radical Pathways

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. A notable application in this area is the one-pot synthesis of 2-hydroxymethylindoles. nih.gov This method involves a photoredox-catalyzed coupling of ketyl radicals with ynamides bearing alkyl sulfonyl substituents, which leads to the formation of eneindolin-3-ols. nih.gov

This reaction is typically followed by a subsequent in-situ 1,3-allylic alcohol transposition to yield the desired 2-hydroxymethylindole. The use of visible light as a renewable energy source and the mild reaction conditions make this a green and efficient alternative to traditional methods.

Allylic Alcohol Transposition Strategies Leading to 2-Hydroxymethylindoles

The transposition of allylic alcohols is a strategic maneuver in organic synthesis to relocate a hydroxyl group within a molecule. In the context of 2-hydroxymethylindole synthesis, this strategy is often coupled with other reactions. As mentioned in the preceding section, a key step in a photoredox-catalyzed synthesis of 2-hydroxymethylindoles is a 1,3-allylic alcohol transposition. nih.gov

More broadly, allylic alcohol transpositions can be catalyzed by various reagents, including rhenium complexes like Re₂O₇. researchgate.net These reactions proceed through the formation of an intermediate that allows for the isomerization of the allylic alcohol to a more thermodynamically stable isomer. researchgate.netresearchgate.net This strategy provides a versatile and highly regioselective means of accessing complex heterocyclic structures containing a hydroxymethyl group. researchgate.net

Fluorination-Oxidation Protocols for 2-Hydroxymethylindole Analogues

The synthesis of fluorinated analogues of this compound is of significant interest due to the unique properties that fluorine atoms can impart to a molecule. A direct and efficient method for the synthesis of such analogues involves a simultaneous fluorination and oxidation of a 2-hydroxymethylindole precursor. clemson.edu

Utilizing a reagent such as Selectfluor, it is possible to introduce a fluorine atom at the C3 position of the indole ring while concurrently oxidizing the C2-hydroxymethyl group to an aldehyde. clemson.edu This protocol proceeds under mild conditions and without the need for a metal catalyst, offering a straightforward route to 3-fluoro-2-formylindole derivatives, which can then be further manipulated to obtain the desired fluorinated 2-hydroxymethylindole analogues.

| Reagent | Transformation | Position of Modification | Reference |

| Selectfluor | Simultaneous fluorination and oxidation | C3-fluorination, C2-oxidation | clemson.edu |

Strategies for Constructing 6-Methylindole (B1295342) Frameworks

The synthesis of the target molecule requires the presence of a methyl group at the C6 position of the indole ring. Several classical and modern cyclization reactions can be employed to construct this specific substituted indole framework.

Cyclization Reactions for Indole Ring Formation

The Fischer indole synthesis is a venerable and widely used method for the preparation of indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. clemson.edudaneshyari.com To obtain a 6-methylindole framework, one would start with a p-methylphenylhydrazine and react it with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a daneshyari.comdaneshyari.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. A variety of acids, including Brønsted and Lewis acids, can be used to catalyze this transformation. daneshyari.com

The choice of the carbonyl component in the Fischer indole synthesis determines the substitution pattern at the C2 and C3 positions of the resulting indole. For the synthesis of this compound, a starting material that can be readily converted to a 2-hydroxymethyl group would be chosen.

| Reaction Name | Starting Materials | Key Features | References |

| Fischer Indole Synthesis | Substituted phenylhydrazine and an aldehyde or ketone | Acid-catalyzed, versatile for substituted indoles | clemson.edudaneshyari.com |

Other cyclization strategies for indole synthesis include the Madelung synthesis, which involves the base-catalyzed cyclization of N-acyl-o-toluidines, and the Reissert synthesis. Palladium-catalyzed cyclization of 2-alkynylanilines also provides an efficient route to 2-substituted indoles.

Post-Synthetic Methylation at the C6 Position of Indole Scaffolds

Direct and selective functionalization of the C6 position of the indole ring presents a considerable challenge in synthetic chemistry due to the intrinsic reactivity of other positions, such as C3. researchgate.net However, several methods have been developed to achieve C6-methylation as a post-synthetic modification.

Brønsted acid catalysis offers a metal-free alternative for the C6-functionalization of 2,3-disubstituted indoles. researchgate.netfrontiersin.org This method utilizes the reaction of indoles with β,γ-unsaturated α-ketoesters to selectively introduce substituents at the C6 position. frontiersin.org The development of such metal-free catalytic systems is a significant step towards more sustainable synthetic protocols.

Recent studies have also explored the use of enzymatic catalysis for indole methylation. While enzymatic C3-methylation of indoles is more commonly reported, the principles could potentially be adapted for C6-methylation through enzyme engineering and the use of specific methyltransferase enzymes.

The table below summarizes some of the reported methods for the C6-functionalization of indoles, which could be adapted for the synthesis of 6-methylindole precursors.

| Catalyst/Reagent | Substrate Scope | Key Features |

| Ruthenium Catalyst | N-pyrimidinyl indoles with C3-ester directing group | Remote C6-selective C-H alkylation. acs.org |

| Copper(I) Oxide | N–P(O)tBu2 protected indoles | Direct C6-arylation. acs.org |

| Brønsted Acid | 2,3-disubstituted indoles | Metal-free C6-functionalization. researchgate.netfrontiersin.org |

| Palladium Catalyst | Indoles with a C7-palladacycle | Remote C4 and C6 phosphonylation. researchgate.net |

Convergent and Divergent Synthetic Routes for Indole-2-methanol Derivatives

The synthesis of indole-2-methanol derivatives, including this compound, can be approached through both convergent and divergent strategies. These approaches offer flexibility in accessing a variety of analogs for structure-activity relationship studies.

Convergent synthesis involves the joining of two or more complex fragments in the later stages of a synthetic sequence. For this compound, a convergent approach could involve the synthesis of a 6-methylindole core, followed by the introduction of the hydroxymethyl group at the C2 position. A common method for this transformation is the reduction of a C2-formyl group (an aldehyde). For instance, 6-methylindole-2-carboxaldehyde can be reduced to this compound using a suitable reducing agent like sodium borohydride.

Another convergent strategy is the use of a Grignard reaction. mnstate.eduleah4sci.com A Grignard reagent prepared from a suitably protected 2-halo-6-methylindole could react with formaldehyde (B43269) to yield the desired product. The Grignard reaction is a powerful tool for C-C bond formation. mnstate.eduleah4sci.comnih.govmasterorganicchemistry.comyoutube.com

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of structurally related compounds. rsc.orgnih.gov For indole-2-methanol derivatives, a common precursor could be an indole-2-carboxylate (B1230498) ester. clockss.org This ester can be reduced to the corresponding alcohol, or it can be reacted with various nucleophiles to generate a diverse set of C2-substituted indoles.

A divergent approach could also start from a pre-functionalized indole. For example, a 2-vinyl aniline (B41778) can undergo a metal-free intramolecular C(sp2)–H amination to form different indole products depending on the reagents used. rsc.orgdocumentsdelivered.com This allows for the generation of both 2-methylthioindoles and 2-unsubstituted indoles from a common starting material. rsc.orgdocumentsdelivered.com

The choice between a convergent and a divergent strategy often depends on the desired range of analogs and the availability of starting materials. The table below outlines some of the key reactions employed in these synthetic routes.

| Synthetic Strategy | Key Reaction | Description |

| Convergent | Reduction of Aldehyde | Reduction of 6-methylindole-2-carboxaldehyde to the corresponding alcohol. |

| Convergent | Grignard Reaction | Reaction of a 2-indolyl Grignard reagent with formaldehyde. mnstate.eduleah4sci.com |

| Divergent | Reduction of Ester | Reduction of indole-2-carboxylate esters to indole-2-methanols. clockss.org |

| Divergent | Intramolecular Amination | Cyclization of 2-vinylanilines to form various indole derivatives. rsc.orgdocumentsdelivered.com |

Principles of Sustainable Synthesis in this compound Analogues

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. nih.govtandfonline.comresearchgate.netbeilstein-journals.orgtandfonline.com This involves the use of greener solvents, catalysts, and energy sources.

Green Solvents: The use of water as a solvent in indole synthesis is a significant advancement. openmedicinalchemistryjournal.com Water is non-toxic, inexpensive, and environmentally benign. Several indole syntheses, including the preparation of bis(indolyl)methanes, have been successfully carried out in water. beilstein-journals.orgopenmedicinalchemistryjournal.com

Green Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of sustainable synthesis. Nanocatalysts, for example, offer high catalytic activity and can often be recovered and reused. researchgate.netbeilstein-journals.org Metal-free catalytic systems, such as those employing Brønsted acids, also contribute to greener synthetic routes by avoiding the use of potentially toxic and expensive transition metals. researchgate.netfrontiersin.org

Alternative Energy Sources: Microwave irradiation has emerged as an energy-efficient alternative to conventional heating in organic synthesis. tandfonline.comtandfonline.com Microwave-assisted reactions often proceed with significantly reduced reaction times and can lead to higher yields. tandfonline.comtandfonline.com

The application of these principles to the synthesis of this compound and its analogs can lead to more environmentally friendly and economically viable processes. For instance, a sustainable synthesis could involve a one-pot reaction in water using a recyclable catalyst and microwave heating.

The following table highlights some sustainable approaches applicable to indole synthesis.

| Sustainable Principle | Application in Indole Synthesis | Benefits |

| Green Solvents | Use of water as a reaction medium. openmedicinalchemistryjournal.com | Reduced toxicity and environmental impact. openmedicinalchemistryjournal.com |

| Green Catalysts | Employment of nanocatalysts or metal-free catalysts. researchgate.netfrontiersin.orgbeilstein-journals.org | Reusability, lower toxicity, and reduced cost. researchgate.netfrontiersin.orgbeilstein-journals.org |

| Alternative Energy | Microwave-assisted synthesis. tandfonline.comtandfonline.com | Faster reaction times and improved energy efficiency. tandfonline.comtandfonline.com |

Oxidative Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position of this compound and its analogs is readily oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents are employed for the selective conversion of indole-2-methanols to indole-2-carboxaldehydes. The Swern oxidation, which utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a well-established method for this transformation. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction proceeds under gentle, low-temperature conditions, making it compatible with various functional groups that might be sensitive to harsher oxidants. numberanalytics.commissouri.edualfa-chemistry.com The mechanism involves the formation of an alkoxysulfonium ylide, which then undergoes a five-membered ring transition state to yield the aldehyde and dimethyl sulfide. wikipedia.orgmissouri.edu

Another common reagent for this selective oxidation is manganese dioxide (MnO₂). MnO₂ is a heterogeneous oxidant that is particularly effective for oxidizing allylic and benzylic alcohols, a category that includes indole-2-methanols due to the adjacent aromatic indole ring. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. The solid nature of the oxidant allows for easy product purification through simple filtration.

The table below summarizes common oxidation methods for converting primary alcohols, such as this compound, to aldehydes.

| Oxidation Method | Key Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), CH₂Cl₂ | Mild conditions, high yields, avoids over-oxidation. organic-chemistry.org |

| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | Room temperature, CH₂Cl₂ or CHCl₃ | Good for allylic/benzylic alcohols, easy workup. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild, neutral conditions, wide functional group tolerance. |

Nucleophilic and Electrophilic Reactivity at the Indole Core

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and therefore the primary site for electrophilic substitution. quora.com However, the substituents on the indole ring can influence this reactivity. In the case of this compound, the methyl group at C6 is an electron-donating group, which further enhances the electron density of the benzene (B151609) portion of the ring, while the hydroxymethyl group at C2 can also modulate reactivity.

Electrophilic Substitution: While C3 is the most common site of attack, substitution can also occur at other positions. For instance, the presence of a 6-methoxy group, which is electronically similar to the 6-methyl group, can activate the nucleus to the extent that direct substitution at the C2 position can compete with C3 substitution. rsc.org Electrophilic substitution reactions, such as the synthesis of diindolylmethanes, are often catalyzed by acids like montmorillonite (B579905) clay K-10 or iodine. nih.gov These reactions typically involve the electrophilic attack of an indole on a carbonyl compound or its protonated form. nih.gov

Nucleophilic Substitution: Nucleophilic substitution on the indole ring itself is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. youtube.com For example, a nitro group on the benzene ring can facilitate nucleophilic attack. youtube.com In some cases, the indole nitrogen can act as a nucleophile, as seen in the reaction of 1-hydroxyindoles with indole in formic acid to form 1-(indol-3-yl)indoles. clockss.org The hydroxymethyl group at C2 can be converted into a leaving group, allowing for nucleophilic substitution at the 2'-position. researchgate.net

Rearrangement Reactions Involving Indole-2-methanol Structures

Indole-2-methanol and its derivatives can participate in rearrangement reactions, often under acidic conditions. A key reactive intermediate is the indol-2-ylmethyl cation, formed by the protonation of the hydroxyl group and subsequent loss of water. This cation is stabilized by resonance with the indole ring.

One significant reaction is acid-catalyzed dimerization or oligomerization. nih.govacs.org The initially formed carbocation can be attacked by another molecule of the indole-2-methanol or a different indole derivative, leading to the formation of diindolylmethanes and other polymeric structures. nih.gov For example, the reaction of indole-5-carboxylic acid with a thiol in the presence of trifluoroacetic acid can lead to dimers and trimers. nih.gov

Furthermore, rearrangements can occur in related systems. The Bischler indole synthesis, for instance, involves the acid-catalyzed ring closure of an α-anilinoketone, which can be complicated by rearrangements of this intermediate. rsc.org Similarly, acid-catalyzed rearrangements of N-2-alkenylanilines are known to produce indole structures. acs.org In some cases, the generation of indole-2,3-quinodimethanes can lead to dimerization products. nih.gov

Metal-Catalyzed Transformations of Substituted Indoles

Transition metal catalysis, particularly with palladium, has become a powerful tool for the functionalization of indoles. researchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions: Palladium catalysts are widely used for direct C-H functionalization, enabling the arylation, alkenylation, and acylation of the indole core. beilstein-journals.orgmdpi.com For instance, palladium(II) acetate (B1210297) can catalyze the C-H functionalization of N-(2-allylphenyl)benzamides to yield substituted N-benzoylindoles. mdpi.com The regioselectivity of these reactions can often be controlled by using directing groups. For example, a phosphinoyl directing group can direct C-H activation to the C7 position of indoles in palladium-catalyzed couplings with arylboronic acids. nih.gov Similarly, directing groups at the C3 position can influence the choice between functionalization of the five-membered or six-membered ring. nih.gov

Cyclization Reactions: Metal catalysts are also crucial in constructing the indole ring itself or in creating fused polycyclic systems. Palladium-catalyzed cyclization of N-(2-allylphenyl) benzamide (B126) is an efficient method for synthesizing substituted indoles. mdpi.com Intramolecular reactions involving alkenes attached to the indole nucleus can lead to carbazole (B46965) derivatives or other fused systems. beilstein-journals.org

The table below highlights representative metal-catalyzed reactions for indole functionalization.

| Reaction Type | Catalyst System (Example) | Reactants | Product Type | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Phosphinoyl directing group, Pyridine-type ligand | Indole, Arylboronic acid | C7-Arylated Indole | nih.gov |

| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Indole-3-carboxaldehyde, Acrylate | C4-Alkenylated Indole | nih.gov |

| Vicinal Difunctionalization | Palladium/Norbornene | Indole, Electrophile, Nucleophile | C2-Arylated, C3-Alkenylated Indole | nih.gov |

| Cyclization | Pd(OAc)₂, Benzoquinone | N-(2-allylphenyl)benzamide | N-Benzoylindole | mdpi.com |

Radical-Mediated Processes in Indole Functionalization

Radical reactions offer unique pathways for the functionalization of indoles, often providing complementary reactivity to ionic processes. These reactions can be initiated by radical initiators, photoredox catalysts, or even enzymes. chemrxiv.orgchemrxiv.org

Radical Cyclizations: Radical cyclization reactions are a powerful method for constructing polycyclic indole-containing structures. researchgate.net These reactions can involve the addition of a radical to the C2 or C3 position of the indole ring. researchgate.net For example, 6-endo-trig cyclizations onto the C2 position can propagate by the loss of a hydrogen atom. researchgate.net Photoredox catalysis, using catalysts like [Au₂(dppm)₂]Cl₂, can initiate free-radical cyclizations onto indoles by reducing unactivated bromoalkanes to generate carbon-centered radicals. nih.gov

Dearomatization and Functionalization: Radical-mediated processes can also lead to the dearomatization of the indole ring. The introduction of trifluoromethyl radicals to the C2 position of indole derivatives can result in the formation of 3,3-spirocyclic indolines. nih.gov Visible light-mediated photochemistry can also achieve dearomatization through a hydrogen atom abstraction/cyclization cascade, forming spirocyclic indolines. nih.gov This process often proceeds via a diradical intermediate formed by excited-state hydrogen atom transfer. nih.gov

Furthermore, photoredox catalysis can enable the C3-alkylation of indole radical cations, which are formed via single-electron transfer oxidation of the indole. nih.gov In aqueous media, water can act as a transient protecting group at C2, guiding the selective alkylation at C3. nih.gov

Positional and Substituent Effects on Indole Biological Activity

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov The indole scaffold offers multiple positions for substitution (N-1, C-2, C-3, and C-4 to C-7 on the benzene ring), allowing for the generation of diverse chemical entities. nih.gov SAR studies have consistently shown that both steric and electronic parameters of these substituents play a crucial role in determining the potency and selectivity of the compounds. nih.gov

Different biological targets show preferences for substitution at different positions. For instance:

Antiviral Activity: In the context of anti-HCV agents, substitutions at various positions have been explored. Shifting methyl and cyclopropyl (B3062369) phenyl rings between the N-1 and C-2 positions of the indole core resulted in a noticeable decrease in potency, highlighting the positional importance of substituents. nih.gov For certain anti-HIV-1 attachment inhibitors, indole-3-yl analogs showed greater potency than the corresponding indole-2-yl analogs. nih.gov

Receptor Binding: For melatonin (B1676174) receptor agonists, a methoxy (B1213986) group at the 5-position is considered critical for activity. Moving this group to the 4, 6, or 7-position leads to a significant drop in binding affinity. wikipedia.org In contrast, for 5-HT3 receptor antagonists, annelation (ring fusion) involving the 1,7-positions of the indole nucleus has been shown to increase receptor affinity. wikipedia.org

Enzyme Inhibition: In the development of inhibitors for human A2A adenosine (B11128) receptor (hA2AAR), a methyl group at the C2 position was found to enhance binding affinity. nih.gov

The nature of the substituent is as important as its position. Halogenation, for example, can have varied effects. While adding iodine or bromine at the 2-position of melatonin analogues can increase binding affinity tenfold, substitution with chlorine or bromine at the 5-position reduces it. wikipedia.org This underscores the intricate relationship between the substituent, its position, and the specific topology of the target protein's binding site.

Table 1: Summary of Positional and Substituent Effects on Indole Derivatives' Bioactivity

| Target Class | Position | Preferred Substituent/Modification | Effect on Bioactivity |

| Melatonin Receptors | C5 | Methoxy group | Critical for high binding affinity. wikipedia.org |

| Melatonin Receptors | C2 | Iodine, Bromine | Ten-fold increase in binding affinity. wikipedia.org |

| Melatonin Receptors | C6, C7 | General substituents | Generally leads to lower binding affinity. wikipedia.org |

| 5-HT3 Receptors | C1, C7 | Annelation (ring fusion) | Increased receptor affinity. wikipedia.org |

| hA2AAR | C2 | Methyl group | Enhances binding affinity. nih.gov |

| HIV-1 Attachment | C2 vs. C3 | 3-yl linkage preferred over 2-yl | Reduced antiviral activity for indole-2-yl analogs. nih.gov |

Influence of the 6-Methyl Group on Bioactivity Profiles

The 6-position of the indole ring is a key site for modification that can significantly impact a compound's pharmacological profile. The introduction of a methyl group at this position, as in this compound, can influence activity through several mechanisms, including steric effects, electronic modulation, and metabolic stability.

One of the most well-documented roles of substitution at the 6-position comes from studies on melatonin receptor ligands. While substitution at this position generally lowers binding affinity, it is critically important for the molecule's pharmacokinetic properties. wikipedia.org For example, the primary in-vivo metabolite of melatonin is 6-hydroxymelatonin, indicating that the 6-position is susceptible to metabolic oxidation. wikipedia.org Introducing a methyl group at this position could potentially alter this metabolic pathway.

Table 2: Impact of Modification at the Indole 6-Position on Biological Activity

| Compound Class | Modification at C6 | Observed Effect | Reference |

| Melatonin Receptor Agonists | General Substitution | Decreased binding affinity but important for pharmacokinetics (metabolism). | wikipedia.org |

| HIV-1 Fusion Inhibitors | 6-6' Bisindole Linkage | Optimal for creating a compact molecular shape, leading to potent anti-HIV activity. | nih.govacs.org |

| HIV-1 Fusion Inhibitors | 5-6' or 5-5' Linkage | Significantly reduced antiviral activity compared to the 6-6' linked isomer. | nih.gov |

Role of the 2-Hydroxymethyl Moiety in Ligand-Target Interactions

The substituent at the C2 position of the indole ring plays a pivotal role in orienting the molecule within a binding site and engaging in key interactions. The 2-hydroxymethyl group (-CH₂OH) in this compound possesses distinct chemical properties that make it a significant contributor to ligand-target interactions.

As a small, polar functional group, the 2-hydroxymethyl moiety can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's active site. Such interactions are often critical for anchoring a ligand and ensuring high binding affinity and selectivity.

The importance of the C2 position is well-established. For example, in a series of anti-HIV compounds, the presence of a cyclopropyl phenyl motif at the C2 position was found to be crucial for good activity. nih.gov In other contexts, substitution at C2 with a simple methyl group enhances binding affinity to the hA2AAR. nih.gov

Furthermore, the 2-hydroxymethyl group serves as a versatile synthetic handle. The compound 1H-Indole-2-methanol is used as a reactant in the synthesis of more complex molecules, including 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives designed as 5-HT6 receptor ligands and compounds intended to block Akt signaling in cancer. sigmaaldrich.com This utility in chemical synthesis demonstrates that the 2-hydroxymethyl group is a valuable feature for building larger, more complex ligands while retaining a core interaction point.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Indole-2-methanol Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in drug design to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built by calculating a set of molecular descriptors (physicochemical properties such as steric, electronic, and hydrophobic features) for a series of compounds and then using statistical methods to derive a mathematical equation that predicts the activity of new, unsynthesized analogues.

While specific QSAR studies focusing exclusively on this compound derivatives are not widely published, the methodology has been extensively applied to various classes of indole derivatives, providing a framework for how such an analysis would be conducted. researchgate.netnih.govnih.gov

A common 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). In a CoMFA study of indole-based monoamine oxidase (MAO) inhibitors, the contributions of steric and electrostatic fields were found to be critical for inhibitory activity against both MAO-A and MAO-B. nih.gov The resulting 3D contour maps help visualize regions where bulky groups (steric fields) or charged groups (electrostatic fields) would increase or decrease activity, guiding the design of more potent inhibitors. nih.gov

Similarly, an atom-based 3D-QSAR model was developed for indole and isatin (B1672199) derivatives that act as anti-amyloidogenic agents for Alzheimer's disease. nih.gov This model successfully identified the key physicochemical features correlated with the potency of these compounds in preventing beta-amyloid aggregation. nih.gov For indole-azole analogues designed as aromatase inhibitors, QSAR models identified descriptors related to molecular shape and electronic properties as being predictive of anti-aromatase activity. researchgate.net

Applying these methodologies to a series of this compound analogues would involve synthesizing a library of related compounds, testing their in-vitro activity against a specific biological target, and then building a QSAR model. Such a model could elucidate the precise structural requirements for activity, such as the optimal size and electronic nature of substituents at various positions on the indole ring, providing a rational basis for the design of next-generation compounds.

Table 3: Examples of QSAR Studies on Indole Derivatives

| Indole Derivative Class | Biological Target | QSAR Methodology | Key Findings |

| Indole derivatives | Monoamine Oxidase (MAO) | Comparative Molecular Field Analysis (CoMFA) | Steric and electrostatic fields were equally important for inhibitory activity. nih.gov |

| Indole and Isatin derivatives | Beta-amyloid aggregation | Atom-based 3D-QSAR | Identified physicochemical features correlated with anti-aggregating potency. nih.gov |

| Indole-azole analogues | Aromatase | DTC tools | Identified specific molecular descriptors related to shape and electronic properties that modulate activity. researchgate.net |

Antioxidant and Cytoprotective Mechanisms in Cellular Models

Derivatives of indole have been investigated for their ability to counteract oxidative stress, a key factor in various diseases. Certain 1H-benzimidazol-2-yl hydrazones, which share structural similarities with indole derivatives, have demonstrated a significant capacity to scavenge peroxyl radicals. nih.govmdpi.com Specifically, derivatives with di- or trihydroxy phenyl moieties, as well as those with metha-hydroxy and para-methoxy groups, have shown high Hydroxyl Radical Averting Capacity (HORAC) values, comparable to well-known phenolic antioxidants. nih.govmdpi.com This suggests that the strategic placement of hydroxyl and methoxy groups on the phenyl ring attached to a heterocyclic core can confer potent antioxidant properties. nih.govmdpi.com

In studies on crude methanolic extracts of Echinophora platyloba, which contains various phytochemicals, antioxidant activity was observed with an IC50 value of 234.28 ± 21.63 μg/mL. brieflands.com While not specific to this compound, this highlights the potential of complex natural product mixtures containing indole-like structures to exhibit antioxidant effects.

Antimicrobial Efficacy Against Diverse Microorganisms (In Vitro)

The indole scaffold is a promising starting point for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govresearchgate.net

Antibacterial Spectrum and Potency

Derivatives of indole have shown considerable antibacterial activity against a range of pathogens. For instance, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial effects against eight Gram-positive and Gram-negative bacteria, with their activity surpassing that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov One of the most active compounds in this series demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL. nih.gov

Another class of indole derivatives, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, has been developed and tested for activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Notably, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one displayed a low MIC of 0.98 μg/mL against MRSA. nih.gov Furthermore, hybrid molecules combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) moieties have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com

The following table summarizes the in vitro antibacterial activity of selected indole derivatives:

| Compound Class | Test Organisms | Activity | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | MIC: 0.004–0.03 mg/mL | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | MIC: 0.98 μg/mL | nih.gov |

Antifungal Properties and Targets

Indole derivatives have also demonstrated promising antifungal activity. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that showed antibacterial effects also exhibited good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov Trichoderma viride was the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov

Similarly, N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) have been synthesized and tested against several fungi, including Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. researchgate.net Several of these compounds showed activity greater than the standard drug miconazole (B906) against Aspergillus fumigatus. researchgate.net Additionally, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has demonstrated promising antifungal activities. nih.gov Hybrid molecules of thieno[2,3-d]pyrimidine and benzimidazole have also shown activity against Candida albicans. mdpi.com

The table below presents the in vitro antifungal activity of specific indole derivatives:

| Compound Class | Test Organisms | Activity | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride, A. fumigatus | MIC: 0.004–0.06 mg/mL | nih.gov |

| N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) | A. fumigatus | More active than miconazole | researchgate.net |

| 6-methoxy-1H-indole-2-carboxylic acid | Fungi | Promising activity | nih.gov |

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The indole core is a key feature in many anticancer agents, and derivatives of this compound are being actively investigated for their potential in this area. nih.govrsc.org

Modulation of Key Cellular Pathways (e.g., Tubulin Polymerization, Protein Kinases, Akt Signaling)

A significant mechanism of action for many indole-based anticancer compounds is the inhibition of tubulin polymerization, a critical process in cell division. nih.govmdpi.com Several classes of indole derivatives, including aroylindoles and arylthioindoles, have been shown to inhibit tubulin polymerization. nih.gov For example, 1H-benzimidazol-2-yl hydrazones have been found to elongate the nucleation phase and slow down tubulin polymerization in a manner comparable to nocodazole. nih.govmdpi.com

Indole derivatives also modulate the activity of protein kinases, which are crucial regulators of cell growth and apoptosis. nih.gov For instance, certain indole-based compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase. mdpi.com Additionally, some indole derivatives are designed to block Akt signaling, a key pathway in cancer cell survival. sigmaaldrich.com

Induction of Apoptosis and Cell Cycle Arrest in Cell Culture Models

A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Indole derivatives have demonstrated efficacy in both of these areas.

For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to indoles, have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com One compound, in particular, led to a significant increase in apoptosis in SKOV3 ovarian cancer cells, with a 76.2% increase in early apoptosis and a 21.7% increase in late apoptosis. mdpi.com

Furthermore, new derivatives of indole-6-carboxylate ester have been found to arrest cancer cells in the G2/M phase of the cell cycle and induce the extrinsic pathway of apoptosis. nih.gov Studies on other cytotoxic compounds have also shown that they can cause cell cycle arrest at the S-phase and induce apoptosis. brieflands.comresearchgate.net The O(6)-methylguanine DNA lesion, for instance, can trigger a cell cycle arrest in the S-phase, which can lead to apoptosis. nih.gov

The table below provides a summary of the cytotoxic effects of various indole derivatives on different cancer cell lines:

| Compound Class | Cancer Cell Line(s) | Effect | Reference |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Cell cycle suppression, apoptosis induction | mdpi.com |

| Indole-6-carboxylate ester derivatives | Cancer cells | G2/M phase arrest, extrinsic apoptosis induction | nih.gov |

| 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-ones | MCF-7, K562, HeLa, Colo205, HepG2 | Moderate to good cytotoxic effect | researchgate.net |

| α-cyano bis(indolyl)chalcones | C4-2 (prostate) | IC50 = 3.9 μM | rsc.org |

| Perillyl alcohol derivative (dehydroperillic acid) | A549 | IC50 = 125 μg/mL, selective cytotoxicity | nih.gov |

Antiviral Activity in Cell-Based Assays

The antiviral potential of indole derivatives has been a subject of significant research. While studies specifically on this compound derivatives are not extensively documented, research on closely related indole-2-carboxylate derivatives provides valuable insights. A series of novel indole-2-carboxylate derivatives were synthesized and evaluated for their broad-spectrum antiviral activities. nih.gov Notably, structural modifications were primarily at the 4, 6, and 7-positions of the indole ring. One derivative, designated as 8f , which possesses a 4-amino and 6-bromo substitution, demonstrated the highest selective index (SI) value of 17.1 against Coxsackie B3 (Cox B3) virus. nih.gov Another compound, 14f , with a 7-amino and 6-bromo substitution, showed potent inhibitory activity against the influenza A virus with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and an SI value of 12.1. nih.gov These findings suggest that the indole-2-carboxylate scaffold is a promising template for developing antiviral agents. The presence of amino and halo substituents on the indole ring appears to be a key determinant of the antiviral potency.

In a separate line of investigation, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was found to exhibit a significant antiviral effect against SARS-CoV-2 in vitro. researchgate.netactanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. researchgate.netactanaturae.ru It also demonstrated interferon-inducing activity and suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. researchgate.net The high selectivity index (SI = 78.6) of this compound underscores its potential as a candidate for further antiviral drug development. researchgate.net

| Compound/Derivative Type | Virus | Assay | Key Findings |

| Indole-2-carboxylate derivative (8f ) | Coxsackie B3 (Cox B3) | Cell-based assay | Highest selective index (SI) value of 17.1. nih.gov |

| Indole-2-carboxylate derivative (14f ) | Influenza A | Cell-based assay | IC50 of 7.53 μmol/L and SI value of 12.1. nih.gov |

| 5-methoxyindole-3-carboxylic acid derivative | SARS-CoV-2 | Vero E6 cell culture | Complete inhibition of viral replication at 52.0 μM. researchgate.netactanaturae.ru |

Antitubercular Activity in In Vitro Models

Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective antitubercular agents. nih.gov Indole derivatives have been extensively studied for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov A study on a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones revealed several potent inhibitors of M. tuberculosis H37Rv. cuestionesdefisioterapia.comnih.gov Specifically, compounds 3b, 3d, 3f, 6c, 6d, and 6f from the 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone series were identified as some of the most active inhibitors in the study. cuestionesdefisioterapia.comnih.gov The general structure of these compounds features a 5-methyl substituted indole core, which is structurally related to the 6-methylindole scaffold of the subject compound.

The broader class of indole derivatives has shown promise against various strains of M. tuberculosis. For instance, a series of ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylates exhibited potent activity against both susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–32 μg/mL. rsc.org This highlights the versatility of the indole nucleus in the design of novel antitubercular drugs.

| Compound Series | Strain | Key Findings |

| 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones | M. tuberculosis H37Rv | Several derivatives identified as potent inhibitors. cuestionesdefisioterapia.comnih.gov |

| Ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylates | M. tuberculosis H37Rv and MDR strains | MIC values ranging from 4–32 μg/mL. rsc.org |

Anti-inflammatory Response in Cellular and Biochemical Assays

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. nih.gov Indole derivatives have been investigated for their anti-inflammatory properties through various in vitro models. A study on indole-imidazolidine derivatives, namely 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56 ) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52 ), demonstrated significant anti-inflammatory effects. nih.gov These compounds were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in air pouch and peritonitis models. nih.gov

Furthermore, indole derivatives of ursolic acid have been shown to possess significant anti-inflammatory potential. chemrxiv.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these derivatives significantly inhibited the production of nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6 at concentrations of 5 µM and 10 µM, respectively. chemrxiv.org The study also revealed a reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. chemrxiv.org Another study focusing on 3-methyl indole derivatives also highlighted their potential as anti-inflammatory agents. cuestionesdefisioterapia.comcuestionesdefisioterapia.com

| Compound/Derivative Type | Assay/Model | Key Findings |

| Indole-imidazolidine derivatives (LPSF/NN-56 and LPSF/NN-52 ) | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. nih.gov |

| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO, TNF-α, and IL-6 production. chemrxiv.org |

| 3-methyl Indole derivatives | Carrageenan-induced rat paw oedema | Promising anti-inflammatory effects. cuestionesdefisioterapia.comcuestionesdefisioterapia.com |

Enzyme Inhibition Studies (e.g., Anticholinesterase, Alpha-Glucosidase, Lipoxygenase)

The ability of indole derivatives to inhibit specific enzymes is a key area of research for the development of targeted therapies. A series of methyl indole-isoxazole carbohydrazide (B1668358) derivatives were synthesized and evaluated as multi-target agents for Alzheimer's disease. nih.gov One derivative, 5j , which has a 3-bromine substitution, showed the best BACE1 inhibitory potency with an IC50 value of 1.99 ± 0.15 µM. nih.gov Another derivative, 5d , exhibited promising BACE1 inhibitory potential with an IC50 value of 2.85 ± 0.09 µM and also demonstrated iron-chelating properties. nih.gov The study also highlighted that N-substituted 2-aryl indole derivatives are potent and selective inhibitors of acetylcholinesterase (AChE), with IC50 values in the micromolar range. nih.gov

In the context of anti-inflammatory enzyme inhibition, certain indole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2). nih.gov A study on N-substituted indole derivatives found that compound 12c was the most effective inhibitor of the COX-2 enzyme based on molecular docking studies. nih.govnih.gov

| Compound/Derivative Type | Target Enzyme | Key Findings |

| Methyl indole-isoxazole carbohydrazide derivative (5j ) | BACE1 | IC50 value of 1.99 ± 0.15 µM. nih.gov |

| Methyl indole-isoxazole carbohydrazide derivative (5d ) | BACE1 | IC50 value of 2.85 ± 0.09 µM. nih.gov |

| N-substituted 2-aryl indole derivatives | Acetylcholinesterase (AChE) | Potent and selective inhibition with IC50 values in the micromolar range. nih.gov |

| N-substituted indole derivative (12c ) | Cyclooxygenase-2 (COX-2) | Identified as the best inhibitor in the series based on molecular docking. nih.govnih.gov |

| Compound/Derivative Type | Assay | Key Findings |

| Indole hydrazones | In vitro antioxidant and photoprotective assays | Identified as multifunctional agents with potential for photoprotection. scilit.com |

Cellular Compatibility and Membrane Interaction Studies (In Vitro Hemolytic Activity)

Assessing the cellular compatibility of new chemical entities is a critical step in drug development. Hemolytic activity, the lysis of red blood cells (RBCs), is a common in vitro assay to evaluate the membrane-disrupting potential of a compound. nih.gov Studies on various indole derivatives have shown that their interaction with cell membranes is highly dependent on the nature and position of substituents on the indole ring. nih.govresearchgate.net

A study on C-3 substituted indole derivatives found that some compounds induced hemolysis in a concentration-dependent manner, while most derivatives at sublytic concentrations exhibited high cytoprotective activity against oxidative hemolysis. nih.gov This suggests that the interaction with the RBC membrane can be modulated to be either disruptive or protective. Another study on aminoguanidine-indole derivatives reported that the most active antibacterial compound, 4P , had low hemolytic activity, with a half-maximal hemolytic concentration (HC50) of 123.6 µg/mL. nih.gov This indicates a degree of selectivity for bacterial membranes over mammalian cell membranes. The hemolytic properties of indole-triazole conjugates were also found to be structure-dependent, with steric effects playing a role in their interaction with erythrocytes. researchgate.net

| Compound/Derivative Type | Assay | Key Findings |

| C-3 substituted indole derivatives | Hemolytic activity assay | Concentration-dependent hemolytic activity; cytoprotective at sublytic concentrations. nih.gov |

| Aminoguanidine-indole derivative (4P ) | Hemolytic activity assay | Low hemolytic activity with an HC50 of 123.6 µg/mL. nih.gov |

| Indole-triazole conjugates | Hemolytic activity assay | Hemolytic properties are structure-dependent. researchgate.net |

Computational and Theoretical Investigations of 6 Methyl 1h Indol 2 Yl Methanol and Derivatives

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds for potential drug candidates. nih.gov

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a drug's mechanism of action. mdpi.com In the context of (6-methyl-1H-indol-2-yl)methanol and its derivatives, molecular docking studies can elucidate how these compounds bind to specific protein targets. For instance, the indole (B1671886) nucleus, a common scaffold in many biologically active compounds, is known to participate in various interactions, including hydrogen bonding and hydrophobic contacts. nih.gov The methyl group at the 6-position can further influence binding by interacting with hydrophobic pockets within the protein's active site. nih.gov

The introduction of a methyl group can significantly impact binding affinity. For example, in one study, the addition of a methyl group to a parent compound improved its activity by over 200-fold. nih.gov This enhancement was attributed to the methyl group projecting into a hydrophobic region lined by specific amino acid residues. nih.gov Conversely, the placement of a methyl group in a less favorable, non-hydrophobic area can be less advantageous. nih.gov The hydroxyl group of the methanol (B129727) substituent on the indole ring can form crucial hydrogen bonds with amino acid residues in the binding pocket, further stabilizing the ligand-protein complex.

| Interaction Type | Contributing Moiety | Interacting Protein Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Hydroxyl group, Indole N-H | Asp, Gln, Ser |

| Hydrophobic Interactions | Indole ring, Methyl group | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Indole ring | Phe, Tyr, Trp |

| C-H...π Interactions | Methyl group | Aromatic residues (Phe, Tyr, Trp) |

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For derivatives of this compound, virtual screening can be employed to explore a vast chemical space and identify novel compounds with potentially improved binding affinities and selectivities.

The process often starts with a library of indole derivatives that are docked into the active site of a target protein. The resulting poses are then scored based on their predicted binding energies. jbcpm.com Compounds with the best scores are selected for further investigation. This approach has been successfully used to identify potent inhibitors for various targets. alliedacademies.org Lead optimization, the process of refining the structure of a promising compound to improve its properties, can also be guided by molecular docking. By visualizing the binding mode of a lead compound, medicinal chemists can make rational modifications to its structure to enhance its interactions with the target protein. For example, adding or repositioning functional groups can lead to the formation of new hydrogen bonds or improved hydrophobic interactions, ultimately resulting in a more potent and selective drug candidate.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of ADME properties is a critical step in the drug discovery process, as it helps to predict the pharmacokinetic behavior of a compound in the body. ljmu.ac.uk In silico ADME prediction tools have become increasingly popular due to their ability to provide rapid and cost-effective evaluations of large numbers of compounds. nih.gov

Lipinski's Rule of Five and Drug-Likeness Assessment

Lipinski's "Rule of Five" is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. mdpi.com These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. The rules state that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

In silico tools can quickly calculate these properties for this compound and its derivatives, providing an early indication of their potential as oral drug candidates. nih.gov Compounds that adhere to Lipinski's rules are generally considered to have a higher probability of success in later stages of drug development. nih.gov

| Property | This compound | Lipinski's Rule |

|---|---|---|

| Molecular Weight | 161.20 g/mol | < 500 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Log P (calculated) | 1.8 - 2.2 | ≤ 5 |

Predicted Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. nih.gov Poor metabolic stability can lead to rapid clearance of a drug from the body, resulting in a short duration of action and low bioavailability. nih.gov In silico models can predict the metabolic stability of compounds by identifying potential sites of metabolism. sciforum.net

For this compound and its derivatives, the indole ring and the methyl and methanol substituents are all potential sites for metabolic modification. Common metabolic reactions include hydroxylation, oxidation, and conjugation. By predicting which parts of the molecule are most likely to be metabolized, chemists can design derivatives with improved metabolic stability. For example, blocking a metabolically labile site by introducing a less reactive functional group can significantly prolong a compound's half-life. Recent advancements have led to the development of more sophisticated models that can provide quantitative predictions of in vivo clearance from in vitro metabolism data, although challenges in accuracy remain. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of molecules. jmchemsci.com These methods can be used to calculate a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jmchemsci.com

For this compound, DFT calculations can provide insights into its reactivity and intermolecular interactions. For example, the calculated HOMO-LUMO gap can be used as an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap generally suggests higher stability. Furthermore, DFT can be used to model the interaction of the molecule with its biological target, providing a more detailed understanding of the binding forces at a quantum mechanical level. The accuracy of DFT calculations has been shown to be valuable in understanding the vibrational spectra of organic molecules. researchgate.net While DFT is a powerful tool, the choice of functional and basis set can influence the accuracy of the results, and care must be taken in their application. anu.edu.au

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of this compound and its derivatives at an atomic level of detail. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time. This allows for the characterization of dynamic processes that are often inaccessible to experimental techniques.

The conformational flexibility of the hydroxymethyl group at the C2 position and the influence of the methyl group at the C6 position of the indole scaffold are of particular interest. MD simulations can reveal the preferred orientations of the hydroxymethyl group relative to the indole ring and how these conformations are influenced by the surrounding solvent environment. For instance, in aqueous solution, the formation and dynamics of hydrogen bonds between the hydroxyl group, the indole nitrogen, and water molecules can be meticulously studied. Such simulations have been employed to understand the conformational space of similar molecules like 1H-Indole-3-Acetic Acid (IAA), where a combination of molecular dynamics and density functional theory (DFT) calculations identified multiple low-energy conformers. researchgate.net

When this compound or its derivatives act as ligands for biological macromolecules, such as enzymes or receptors, MD simulations are instrumental in understanding the binding process and the stability of the resulting complex. mdpi.com These simulations can elucidate the key protein-ligand interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking interactions, and quantify their persistence over time. For example, MD simulations of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors revealed stable interactions within the enzyme's active site over a 200 ns simulation period. nih.gov This level of detail is crucial for rational drug design, enabling the optimization of lead compounds to enhance their binding affinity and specificity.

Furthermore, MD simulations can provide insights into the excited-state dynamics of indole derivatives. nih.govacs.org While not directly focused on this compound, studies on indole have used MD to model the relaxation processes from excited electronic states, which is fundamental to understanding their fluorescence properties. nih.govacs.org This knowledge can be extrapolated to predict the photophysical behavior of its derivatives.

A typical MD simulation study of this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, typically filled with a chosen solvent (e.g., water), and counter-ions are added to neutralize the system.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state.

Production Run: A long simulation is run to generate a trajectory for analysis.

The analysis of the resulting trajectory can provide a wealth of information, as summarized in the table below.

Table 1: Analysis Techniques in Molecular Dynamics Simulations and Their Applications

| Analysis Technique | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation and conformational changes. | To assess the stability of the molecule's conformation or its binding pose within a protein. |

| Root Mean Square Fluctuation (RMSF) | Identifies the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. | To determine the flexibility of the hydroxymethyl side chain and the indole ring. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | To characterize the solvation shell and hydrogen bonding with solvent molecules. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed and their lifetimes. | To understand the specific hydrogen bonding patterns involving the -OH and -NH groups. |

| Principal Component Analysis (PCA) | Reduces the dimensionality of the trajectory data to identify the dominant collective motions. | To visualize the major conformational transitions of the molecule. |

| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding between a ligand and a protein. | To predict the binding affinity of this compound derivatives to a target protein. |

Cheminformatics and Data Mining Approaches for Indole Derivatives

Cheminformatics and data mining have become indispensable tools in the study and development of indole derivatives, including those related to this compound. These computational approaches enable the systematic analysis of large chemical datasets to identify structure-activity relationships (SAR), predict biological activities and properties, and guide the design of novel compounds with desired characteristics. mdpi.com

One of the primary applications of cheminformatics in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate statistical models based on the steric, electrostatic, and hydrophobic fields of the molecules, which can then be used to predict the activity of new, unsynthesized derivatives. nih.gov The predictive power of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.gov

Data mining approaches are employed to explore vast chemical libraries and databases to identify promising indole-based scaffolds. researchgate.net By integrating data from sources like the KEGG and BLAST, researchers can investigate the metabolic pathways involving indole compounds and predict the contribution of the gut microbiota to their metabolism. researchgate.net This can be particularly relevant for understanding the broader biological context of compounds like this compound.

Furthermore, cheminformatics tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. iaps.org.inresearchgate.net Early-stage in silico prediction of these properties helps to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. Various computational models and software are available to calculate molecular descriptors that correlate with properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability. iaps.org.inresearchgate.net

Table 2: Key Cheminformatics and Data Mining Techniques for Indole Derivatives

| Technique | Description | Application to Indole Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Predicting the potency of novel this compound derivatives as enzyme inhibitors or receptor ligands. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a specific biological activity. | Designing new molecules that fit a known pharmacophore for a particular target. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Screening virtual libraries of indole derivatives to identify potential binders to a target protein. nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | Discovering new lead compounds with an indole scaffold for a specific therapeutic area. nih.gov |

| ADME/Tox Prediction | Uses computational models to predict the pharmacokinetic and toxicological properties of compounds. | Assessing the drug-likeness of this compound derivatives early in the design process. iaps.org.inresearchgate.net |

| Self-Organizing Maps (SOM) | A type of neural network used to visualize and cluster high-dimensional data, revealing chemical diversity. | Mapping the chemical space of marine natural product-inspired indole derivatives to guide synthesis. mdpi.com |

The integration of these computational strategies provides a powerful framework for accelerating the discovery and optimization of indole derivatives with therapeutic potential. By leveraging the insights gained from molecular dynamics, cheminformatics, and data mining, researchers can make more informed decisions and design more effective and safer drug candidates.

Future Research Directions and Unexplored Avenues for 6 Methyl 1h Indol 2 Yl Methanol Studies

Development of Novel Synthetic Methodologies

While classical methods for indole (B1671886) synthesis, such as the Fischer and Gassman syntheses, are well-established, they possess certain limitations. luc.edu The development of novel, efficient, and regioselective synthetic routes to access (6-Methyl-1H-indol-2-yl)methanol and its analogs is a key area for future research.

Modern synthetic chemistry offers powerful tools that can be applied to this challenge. Transition-metal-catalyzed C-H functionalization, for instance, has emerged as a potent strategy for the direct and selective modification of the indole core. nih.govnih.gov Catalytic systems based on palladium, rhodium, and iridium can enable the functionalization of specific C-H bonds, potentially offering more direct and atom-economical routes to substituted indoles. nih.govacs.orgresearchgate.net For example, palladium-catalyzed methods have been used for the regioselective arylation of the C4 and C7 positions of the indole ring, which could be adapted for building complexity around the this compound core. nih.govacs.org

Furthermore, alternative strategies that are complementary to traditional methods are being explored. The Neber route, which proceeds via an azirine intermediate, offers a way to construct indoles from alkyl-substituted benzenes, providing a different retrosynthetic approach. nih.gov Gold-catalyzed activation of alkynes has also become a powerful method for constructing heterocyclic skeletons, including indoles. researchgate.netacs.org The development of metal-free synthesis strategies, such as the NH4I-promoted indole-to-carbazole synthesis, also highlights a trend towards more sustainable and cost-effective chemical transformations that could be explored. organic-chemistry.org

Future work should focus on adapting these modern catalytic methods to achieve a high-yielding and scalable synthesis of this compound. This includes exploring various catalysts, ligands, and reaction conditions to optimize the regioselectivity and functional group tolerance required for creating a diverse library of related compounds.

| Synthetic Approach | Potential Advantages for this compound | Key Catalyst Type | Relevant Findings |

| C-H Functionalization | Direct introduction of functional groups, high atom economy, regioselectivity. | Palladium, Rhodium, Iridium | Enables selective functionalization at various positions of the indole ring, including the challenging C4 and C7 positions. nih.govnih.govacs.org |

| Neber Route | Complementary to Fischer synthesis, starts from alkyl-substituted benzenes. | Base-mediated | Rearrangement of oximes to azirines, followed by thermal rearrangement to indoles. nih.gov |